4-methyl-N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 2-amino-4-methylphenylthiazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cancer cell proteins, inducing apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar compounds to 4-METHYL-N-[(2E)-3-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]BENZAMIDE include other thiazole derivatives such as:
4-METHYL-N-(2-METHYLPHENYL)BENZAMIDE: This compound has a similar structure but lacks the thiazole ring, resulting in different biological activities.
2,4-DISUBSTITUTED THIAZOLES: These compounds have substituents at the 2 and 4 positions of the thiazole ring, leading to varied biological effects.
Properties
Molecular Formula |
C24H20N2OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C24H20N2OS/c1-17-8-12-20(13-9-17)23(27)25-24-26(21-14-10-18(2)11-15-21)22(16-28-24)19-6-4-3-5-7-19/h3-16H,1-2H3 |
InChI Key |
CVOKXSUHFYOSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.